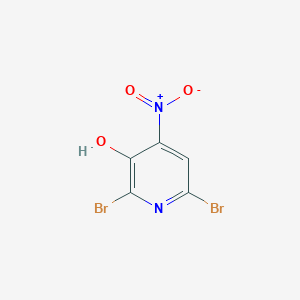
2,6-Dibromo-4-nitropyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dibromo-4-nitropyridin-3-ol” is a chemical compound with the CAS Number: 2140305-51-5 . It has a molecular weight of 297.89 and its IUPAC name is 2,6-dibromo-4-nitropyridin-3-ol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-nitropyridin-3-ol” is represented by the linear formula C5H2Br2N2O3 . The InChI code for this compound is 1S/C5H2Br2N2O3/c6-3-1-2 (9 (11)12)4 (10)5 (7)8-3/h1,10H .Chemical Reactions Analysis
The reaction mechanism involved in the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-4-nitropyridin-3-ol” include a molecular weight of 297.89 . The density of this compound is predicted to be 2.377±0.06 g/cm3 . The boiling point is predicted to be 373.2±37.0 °C .科学的研究の応用
Directive Influence in Nitration Reactions
Research has demonstrated the unique directive influence of the N-oxide group during the nitration of pyridine derivatives, where nitration of certain pyridine N-oxides yields specific nitro compounds. This property is essential for synthesizing nitro derivatives with precise substituent patterns, critical for further chemical transformations and applications in material science and organic synthesis (Hertog, Ammers, & Schukking, 2010).
Molecular Electronics
Another significant application involves the development of programmable molecular diodes driven by charge-induced conformational changes. Such molecules exhibit rectifying behavior and can function as memory devices or nano-actuators, controlled by an external field. This research opens new avenues in the fabrication of molecular electronic devices and circuits (Derosa, Guda, & Seminario, 2003).
Coordination Polymers and Magnetism
The study of stable and metastable coordination polymers of Ni(NCS)2 with 4-aminopyridine reveals complex structures with fascinating magnetic properties. These materials exhibit ferromagnetic exchange and magnetic ordering, suggesting their potential in magnetic storage devices, sensors, and quantum computing (Neumann et al., 2018).
Molecularly Imprinted Polymers (MIPs)
Research on MIPs for amino acid derivatives using different functional monomers demonstrates the selectivity and binding affinity of these polymers for specific substrates. Such MIPs have applications in selective sensing, separation technologies, and targeted drug delivery systems (Scorrano et al., 2011).
Biodegradation of Nitroaromatic Compounds
Studies on the biodegradation of nitroaromatic compounds by microbial systems show promise for environmental remediation. These compounds, often pollutants from industrial and military activities, can be transformed or degraded by specific bacterial and fungal systems, highlighting a sustainable approach to mitigating environmental pollution (Spain, 2013).
Safety And Hazards
特性
IUPAC Name |
2,6-dibromo-4-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFMOAXTJMHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-nitropyridin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)
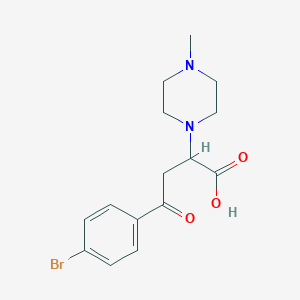
![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)
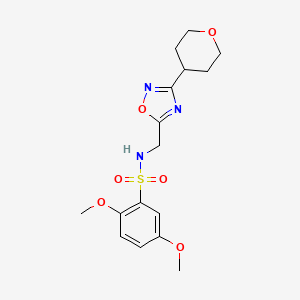
![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)
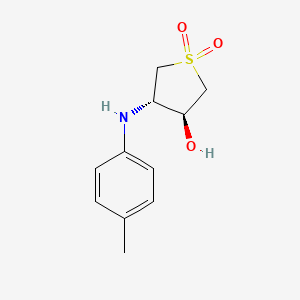
![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)
![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)
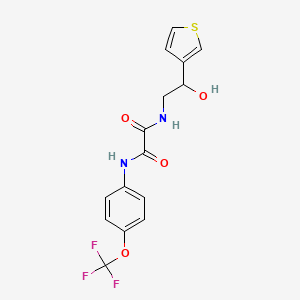
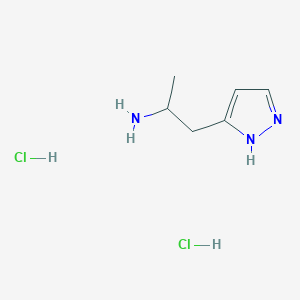
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)
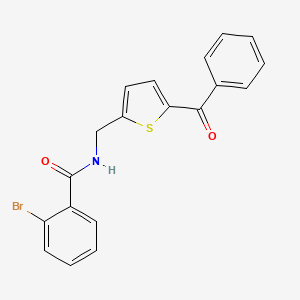
![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)